molecular formula C11H10N2O2 B185349 2-(3-formyl-1H-indol-1-yl)acetamide CAS No. 312973-43-6

2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No.: B185349
CAS No.: 312973-43-6
M. Wt: 202.21 g/mol
InChI Key: KQYKQOCNLKRGIM-UHFFFAOYSA-N
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Description

2-(3-Formyl-1H-indol-1-yl)acetamide is a versatile and high-value synthetic intermediate in medicinal chemistry, serving as a crucial precursor for the design and development of novel indole-based therapeutic agents. The indole nucleus is a privileged scaffold in drug discovery, known for its diverse biological activities . This compound is specifically engineered with both a reactive formyl group and a pharmaceutically relevant acetamide moiety, making it an ideal building block for constructing more complex molecules through further chemical derivatization. Its primary research value lies in the synthesis of novel compounds for pharmacological evaluation. For instance, it serves as a direct precursor for the synthesis of a series of N-(substituted phenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, which have demonstrated significant in vitro antioxidant properties in assays such as DPPH radical scavenging and Ferric Reducing Antioxidant Power (FRAP) . Furthermore, structurally similar indole-3-carboxaldehyde derivatives are frequently utilized to create a wide range of bioactive molecules. Research indicates that such indole analogs can be developed into potent anti-inflammatory agents that act by targeting key pathways, including the suppression of the NF-κB signaling cascade and the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β . The core indole structure is also found in compounds investigated for a broad spectrum of other activities, including anticonvulsant and potential antiviral applications, highlighting its central role in exploring new treatments for complex diseases .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-formylindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-11(15)6-13-5-8(7-14)9-3-1-2-4-10(9)13/h1-5,7H,6H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYKQOCNLKRGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356127
Record name 2-(3-formyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312973-43-6
Record name 2-(3-formyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 2 3 Formyl 1h Indol 1 Yl Acetamide and Its N Substituted Analogues

Strategies Involving Indole-3-carbaldehyde as a Starting Material

The most direct route to the title compound involves the N-alkylation of indole-3-carbaldehyde. This approach leverages the nucleophilicity of the indole (B1671886) nitrogen after deprotonation.

A primary method for synthesizing the target compound and its analogues is the condensation reaction between an indole-3-carbaldehyde derivative and a substituted 2-chloroacetamide. researchgate.net This reaction is a type of N-alkylation, where the indole nitrogen attacks the electrophilic carbon of the 2-chloroacetamide.

In a typical procedure, indole-3-carbaldehyde is first treated with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF). researchgate.netnih.gov This step deprotonates the indole N-H group, forming a more nucleophilic indolide anion. The subsequent addition of a 2-chloro-N-substituted acetamide (B32628) results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond at the N1 position of the indole ring.

A study focused on synthesizing related compounds, specifically N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, utilized a similar condensation reaction. researchgate.net In that work, 1H-indole-3-carbaldehyde oxime was reacted with various 2-chloro acetamide derivatives to produce the final products. researchgate.net Other research has also demonstrated the copper-catalyzed N-alkylation of indole-3-carboxaldehyde (B46971) with various dihalides to create N-substituted derivatives. researchgate.net

The table below summarizes a general synthetic protocol and highlights the key reagents involved in this condensation.

Table 1: General Reaction Protocol for N1-Alkylation of Indole-3-carbaldehyde

StepReagentPurposeSolventTypical Conditions
1Base (e.g., K2CO3, NaH)Deprotonation of indole N-HDMF, Acetonitrile0°C to room temp.
22-Chloro-N-R-acetamideAlkylating agentDMF, AcetonitrileRoom temp. to reflux
3(Optional) Catalyst (e.g., CuI)To facilitate difficult couplings-Reflux

This table presents a generalized summary of reaction conditions. Specific parameters may vary based on the substrates used.

While direct condensation is feasible, multi-step pathways are often employed to enhance the yield and purity of the final product, especially for more complex analogues. Optimization can involve the systematic variation of reaction components or the implementation of advanced synthetic technologies. nih.govnih.gov

For instance, a multi-step flow assembly process, although applied to a different indole derivative (2-(1H-indol-3-yl)thiazoles), demonstrates a powerful strategy for optimization. nih.gov Such continuous flow methods allow for rapid screening of reaction conditions (temperature, residence time, stoichiometry) to maximize yield and minimize byproduct formation, a technique readily adaptable to the synthesis of 2-(3-formyl-1H-indol-1-yl)acetamide. nih.gov

Another optimization strategy involves a multi-step sequence where the indole core is modified before the final acetamide side chain is introduced. For example, a synthetic route for N-substituted acetamide derivatives involved first forming an imine from N-methylindole-3-carbaldehyde, reducing the imine to a secondary amine, and then reacting it with chloroacetyl chloride to form the acetamide. nih.gov This sequence allows for purification at intermediate stages, potentially leading to a cleaner final product.

Key optimization parameters include:

Choice of Base and Solvent: The reaction's efficiency is highly dependent on the base and solvent system used to generate the indolide anion.

Reaction Temperature: Controlling the temperature can help manage side reactions and improve selectivity.

Purification of Intermediates: In multi-step syntheses, purifying intermediates is crucial for obtaining a high-purity final product.

Formylation Approaches to Indole Derivatives (Contextual Background)

The availability of the starting material, indole-3-carbaldehyde, is critical. This key intermediate is most commonly synthesized by the direct formylation of indole. Several methods exist for this transformation, each with distinct advantages.

The Vilsmeier-Haack reaction is the most traditional and widely used method for the synthesis of indole-3-carbaldehyde. orgsyn.org This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, with the 3-position of indole being highly favored due to its high electron density. youtube.com

The process involves treating indole with a Vilsmeier reagent, which is a chloroiminium ion. wikipedia.org This reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). youtube.comgoogle.com The electrophilic Vilsmeier reagent is then attacked by the nucleophilic C3 position of the indole ring. youtube.com The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final indole-3-carbaldehyde. wikipedia.org The reaction is known for being simple, convenient, and producing a nearly quantitative yield of a high-purity product. orgsyn.org Catalytic versions of the Vilsmeier-Haack reaction have also been developed to avoid the use of stoichiometric and corrosive POCl₃, making the process milder. acs.org

Table 2: Key Components of the Vilsmeier-Haack Reaction for Indole Formylation

ComponentExampleRole
SubstrateIndoleElectron-rich heterocycle
Formyl SourceN,N-Dimethylformamide (DMF)Provides the formyl group carbon and nitrogen
Activating AgentPhosphorus Oxychloride (POCl₃)Reacts with DMF to form the Vilsmeier reagent
Hydrolysis StepWater / Aqueous BaseConverts the intermediate iminium salt to the aldehyde

This table outlines the standard reagents for the Vilsmeier-Haack reaction.

More recent advancements provide alternatives to the classical Vilsmeier-Haack reaction. One notable method is the copper(II)-catalyzed annulative formylation of o-alkynylanilines. nih.govrsc.orgrsc.org This one-pot reaction proceeds through a cascade process involving a 5-endo-dig cyclization followed by formylation to construct multisubstituted 3-formyl indoles. nih.govrsc.org

In this method, an o-alkynylaniline derivative reacts in the presence of a copper(II) catalyst, such as Cu(TFA)₂, with DMF serving as both the solvent and the formylating agent. rsc.orgresearchgate.net The reaction is typically carried out under an oxygen atmosphere, which is crucial for the catalytic cycle. rsc.orgresearchgate.net This strategy is valued for its broad substrate scope and tolerance of various functional groups. nih.govrsc.org The proposed mechanism involves the activation of DMF by Cu(II) and oxygen to generate an iminium ion, which then participates in the cascade reaction to form the 3-formyl indole product. rsc.orgscispace.com

Modern synthetic chemistry has also introduced electrochemical methods for the C3-formylation of indoles. organic-chemistry.orgacs.org One such strategy involves an oxidative cross-coupling of indoles with aldehydes. organic-chemistry.orgnih.gov This is a two-step transformation that proceeds through a Mannich-type reaction followed by an electrochemical C-N bond cleavage to introduce the carbonyl group. organic-chemistry.orgacs.orgnih.gov This approach is distinguished by its mild conditions and excellent tolerance for various functional groups. organic-chemistry.org

Another innovative electrochemical method utilizes the decarboxylation of glyoxylic acid with an amine acting as a dual-function organocatalyst. acs.org This protocol also demonstrates a broad tolerance for different functional groups under ambient conditions. acs.org

Beyond electrochemistry, an iron-catalyzed C3-selective formylation has been developed using formaldehyde (B43269) and aqueous ammonia, with air serving as the oxidant. organic-chemistry.org This method employs ferric chloride (FeCl₃), an inexpensive and non-toxic catalyst, and avoids harsh reagents, presenting an environmentally benign alternative to traditional formylation techniques. organic-chemistry.org

Preparation of N-Aryl-2-(3-formyl-1H-indol-1-yl)acetamide Derivatives

The synthesis of N-aryl-2-(3-formyl-1H-indol-1-yl)acetamide derivatives is a multi-step process that begins with the functionalization of the indole nitrogen. The general strategy involves the N-alkylation of indole-3-carbaldehyde, followed by hydrolysis and subsequent amide bond formation with various substituted anilines. This approach allows for the systematic introduction of diverse aryl groups on the acetamide nitrogen, facilitating the creation of a library of analogues.

The key intermediate for this synthesis is 2-(3-formyl-1H-indol-1-yl)acetic acid. Its preparation involves the reaction of indole-3-carbaldehyde with an alkyl haloacetate, such as ethyl bromoacetate, in the presence of a base to yield the corresponding ester. This ester is then saponified to the carboxylic acid.

The final step is the coupling of 2-(3-formyl-1H-indol-1-yl)acetic acid with a range of substituted anilines. This amide bond formation is typically achieved using standard peptide coupling reagents. A common and effective method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This combination activates the carboxylic acid, facilitating its reaction with the amine group of the aniline (B41778) to form the desired N-aryl acetamide derivative in good yields. nih.gov An alternative method utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) as the coupling agent, which also efficiently promotes the formation of the amide bond. nih.gov

Table 1: Proposed Synthetic Pathway for N-Aryl-2-(3-formyl-1H-indol-1-yl)acetamide Derivatives

Step Reaction Reagents and Conditions Intermediate/Product
1 N-Alkylation Indole-3-carbaldehyde, Ethyl bromoacetate, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetonitrile) Ethyl 2-(3-formyl-1H-indol-1-yl)acetate
2 Ester Hydrolysis Ethyl 2-(3-formyl-1H-indol-1-yl)acetate, Base (e.g., NaOH, LiOH), Solvent (e.g., EtOH/H₂O) 2-(3-formyl-1H-indol-1-yl)acetic acid

This methodology is highly versatile, allowing for the synthesis of a wide array of derivatives by simply varying the substituted aniline used in the final coupling step. The nature and position of substituents on the aniline's aromatic ring can be systematically altered to explore structure-activity relationships.

Table 2: Examples of Substituted Anilines for Synthesis of N-Aryl Derivatives

Entry Aniline Derivative Potential Product Name
1 Aniline 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide
2 4-Fluoroaniline N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
3 4-Chloroaniline N-(4-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
4 4-Methylaniline (p-toluidine) 2-(3-formyl-1H-indol-1-yl)-N-(p-tolyl)acetamide
5 4-Methoxyaniline (p-anisidine) 2-(3-formyl-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide
6 3,4-Dichloroaniline N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Chemical Transformations and Derivatization Strategies Utilizing the 2 3 Formyl 1h Indol 1 Yl Acetamide Scaffold

Nucleophilic Addition and Condensation Reactions

The aldehyde functionality of 2-(3-formyl-1H-indol-1-yl)acetamide is a prime site for nucleophilic attack, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in expanding the structural diversity of this indole (B1671886) scaffold.

Knoevenagel Condensation with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a well-established method for carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound. mdpi.combanglajol.info This reaction has been successfully applied to this compound and its derivatives to produce α,β-unsaturated compounds. amazonaws.comnih.gov

In a notable application, 2-(3-formyl-1H-indol-1-yl)-N-arylethanamide derivatives were reacted with imidazolidine-2,4-dione via Knoevenagel condensation. amazonaws.com This reaction, catalyzed by a catalytic amount of triethylamine (B128534) (TEA) in methanol (B129727) under reflux conditions, yielded a series of 2-{3'-[(2''',5'''-dioxoimidazol-1'''H-idine)4'''-ylidene]methylene}1'H-indol-1'-yl-N-arylethanamide derivatives. amazonaws.com The use of various substituted anilines in the starting material allows for the creation of a library of related compounds. amazonaws.com

The general applicability of the Knoevenagel condensation is broad, with various active methylene compounds like malononitrile (B47326), ethyl cyanoacetate, and cyanoacetamide being suitable reaction partners for aldehydes. banglajol.inforesearchgate.net The reaction can be promoted by a range of catalysts, from basic catalysts like piperidine (B6355638) and triethylamine to greener alternatives like urea (B33335) under microwave irradiation or even enzymes like lipoprotein lipase. banglajol.infoamazonaws.comresearchgate.net The products of these condensations, substituted alkenes, are valuable intermediates in organic synthesis. researchgate.net

Table 1: Examples of Knoevenagel Condensation with Indole-3-carbaldehyde Derivatives

Aldehyde Reactant Active Methylene Compound Catalyst Product Reference
2-(3-formyl-1H-indol-1-yl)-N-phenylethanamide Imidazolidine-2,4-dione Triethylamine 2-{3'-[(2''',5'''-dioxoimidazol-1'''H-idine)4'''-ylidene]methylene}1'H-indol-1'-yl-N-phenylethanamide amazonaws.com
Indole-3-carboxaldehyde (B46971) Malononitrile Piperidine/Acetic Acid 3-(1H-indol-3-yl)acrylonitrile derivative acgpubs.org
Indole-3-carboxaldehyde Nitromethane (B149229) Piperidine/Acetic Acid 3-(2-nitrovinyl)-1H-indole acgpubs.org
Aromatic Aldehydes Malononitrile Urea (Microwave) Substituted olefins banglajol.info

Formation of Hydrazone Conjugates via Reaction with Hydrazides

The reaction of the formyl group of this compound with hydrazides affords hydrazone conjugates. This transformation is a nucleophilic addition-elimination reaction that results in the formation of a C=N-N linkage. nih.govresearchgate.net Hydrazones are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities. researchgate.netnih.gov

The synthesis typically involves the condensation of an aldehyde with a hydrazide in a suitable solvent, often with acid catalysis. nih.gov For instance, new hydrazone derivatives have been synthesized by reacting 2-[(1-methyl-1H-tetrazol-5-yl)thio)]acetohydrazide with various aromatic aldehydes. nih.gov Similarly, the reaction of 6-hydrazino-9-(β-D-ribofuranosyl)-9H-purine with different benzaldehydes has been used to create a series of hydrazone derivatives. researchgate.net

While direct synthesis examples with this compound are not detailed in the provided results, the general reactivity of aldehydes with hydrazides is well-documented, suggesting this would be a feasible and productive derivatization strategy. researchgate.netnih.gov The resulting hydrazone-linked indole derivatives would be of interest for biological evaluation. nih.gov

Schiff Base Synthesis with Polymeric Scaffolds (e.g., Chitosan)

The formyl group of indole derivatives can react with the primary amino groups of polymers like chitosan (B1678972) to form Schiff bases, also known as imines. scholarsresearchlibrary.com This reaction effectively immobilizes the indole moiety onto a polymeric backbone, creating novel biomaterials with potential applications in fields like biomedicine. nih.govbohrium.com

Chitosan, a biocompatible and biodegradable polymer, is a particularly attractive scaffold. The formation of a chitosan Schiff base involves the condensation of the aldehyde with the free amino groups of chitosan, typically under mild acidic conditions. scholarsresearchlibrary.com This has been demonstrated with derivatives of 3-formylindole, such as 2-(3-formyl-1H-indol-1yl)acetonitrile and pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, which were reacted with chitosan to produce novel Schiff base polymers. nih.govbohrium.comresearchgate.net

The resulting chitosan-indole conjugates exhibit modified properties compared to the parent polymer, including altered crystallinity and surface morphology, as confirmed by techniques like FTIR, NMR, XRD, and SEM. scholarsresearchlibrary.combohrium.com These materials have shown promise as antimicrobial and antioxidant agents. nih.govbohrium.com

Table 2: Synthesis of Chitosan Schiff Bases with 3-Formylindole Derivatives

Indole Aldehyde Polymeric Scaffold Key Finding Reference
2-(3-formyl-1H-indol-1yl)acetonitrile Chitosan Formation of a novel chitosan Schiff base polymer (2FCT) with antioxidant and antimicrobial properties. nih.govbohrium.com
Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde Chitosan Synthesis of a new chitosan Schiff base polymer (2PCT) with significant free radical scavenging activity. bohrium.comresearchgate.net
1-(4-methyl-3,5-dimethylisoxazole)-1H-indole-3-carbaldehyde Chitosan Creation of a chitosan Schiff base polymer (4MCT) with potential as a biomaterial for biomedical applications. bohrium.comresearchgate.net

Modifications at the Formyl Group (C3 Position)

Beyond nucleophilic additions and condensations, the formyl group at the C3 position is amenable to other important chemical transformations, such as oxidation and carbon-carbon bond-forming reactions like the Henry reaction.

Henry Reaction with Nitromethane (for Indole-3-carbaldehyde)

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and a nitroalkane in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. wikipedia.org

In the context of indole chemistry, the Henry reaction has been utilized with indole-3-carboxaldehyde and nitromethane to synthesize 3-(2-nitrovinyl)indole derivatives in good to excellent yields. tci-thaijo.org This reaction is the first step in a three-step synthesis of tryptamine (B22526) derivatives. tci-thaijo.org The initial β-nitro alcohol product can be dehydrated to yield the nitroalkene. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by various bases and catalyst systems, including lanthanum-lithium-(R)-(+)-BINOL for enantioselective additions. psu.edu

Table 3: Henry Reaction with Indole-3-carboxaldehyde

Aldehyde Nitroalkane Catalyst/Conditions Product Reference
Indole-3-carboxaldehyde Nitromethane Base 3-(2-nitrovinyl)indole tci-thaijo.org
Indoloyloxyaldehyde Nitromethane Lanthanum-lithium (R)-(+)-Binol (LLB) catalyst Nitroalcohol psu.edu
Benzaldehyde Nitromethane Zinc triflate, DIPEA, N-methylephedrine Enantioselective β-nitro alcohol wikipedia.org

Diversification at the Acetamide (B32628) Moiety

The acetamide functional group of this compound offers a key site for structural modification, allowing for the introduction of a wide variety of substituents. This diversification is crucial for tuning the physicochemical properties and biological activities of the resulting molecules.

Synthesis of Various N-Substituted Acetamide Derivatives

A primary strategy for modifying the acetamide moiety involves the synthesis of N-substituted derivatives. This is typically achieved by reacting the corresponding indole-3-acetic acid or its activated form with a diverse range of primary and secondary amines. This approach has led to the generation of extensive libraries of N-aryl, N-alkyl, and N-heterocyclic acetamide derivatives.

For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the known inhibitory effects of combretastatin (B1194345) A-4 (CA-4) analogues and indoles on tubulin polymerization. rsc.org These compounds were evaluated for their in vitro antiproliferative activities against several cancer cell lines. rsc.org

In another study, a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides were prepared and identified as dual inhibitors of respiratory syncytial virus (RSV) and influenza A virus (IAV). nih.gov Thirty-five derivatives were synthesized and evaluated, with several compounds exhibiting potent activity against both viruses. nih.gov

Furthermore, researchers have synthesized novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives and evaluated their cytotoxicity in various human cancer cell lines. nih.gov Several of these compounds displayed significant anti-proliferative activity. nih.gov The synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide derivatives has also been reported, with some compounds showing considerable cytotoxicity against colon and breast carcinoma cell lines. nih.gov

The following table summarizes a selection of synthesized N-substituted acetamide derivatives and their reported activities:

Compound ClassSubstituentsReported Activity
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamidesPyrazolyl, TriazolylTubulin polymerization inhibition rsc.org
2-((1H-indol-3-yl)thio)-N-phenyl-acetamidesVarious substituted phenylsDual RSV and IAV inhibition nih.gov
N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamidesCyclopropyl, 4-Fluorobenzyl, 2-MethoxyphenylAnticancer nih.gov
2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamides(Benz)azole, PiperazineAnticancer nih.gov
2-(1H-indol-3-yl)-N-phenylacetamide derivativesHalides, Alkyl, Alkoxyα-Amylase inhibition nih.gov

Formation of N-Aryl-2,2-di(1H-indol-3-yl) Acetamide Derivatives through Alkylation

A notable extension of the derivatization strategy involves the formation of N-aryl-2,2-di(1H-indol-3-yl) acetamide derivatives. A mild and highly efficient method for this transformation is the regioselective Friedel-Crafts alkylation of 2-hydroxy-2-(1H-indol-3-yl)-N-phenylacetamide derivatives with various indoles. researchgate.net This reaction is catalyzed by aluminum chloride (AlCl₃) at room temperature and proceeds in high yields. researchgate.net The resulting unsymmetrical di-indolyl acetamides have been screened for their antiproliferative activity against human colorectal carcinoma cell lines, with some compounds showing moderate to good activity. researchgate.net

Cyclization Reactions and Heterocyclic Ring Annulation (from indole-3-carbaldehyde or its derivatives)

The formyl group at the C3 position of the indole ring in this compound is a versatile handle for constructing fused heterocyclic systems. These cyclization reactions, often starting from indole-3-carbaldehyde or its derivatives, lead to a wide array of polycyclic indole alkaloids and other complex heterocyclic structures with significant biological potential.

Indole-3-carboxaldehyde and its derivatives are key intermediates in the synthesis of a variety of biologically active compounds and indole alkaloids. researchgate.net The carbonyl group readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions, as well as reductions, making it a valuable precursor for diverse heterocyclic systems. researchgate.net

For example, 3-cyanoacetyl indoles, which can be derived from indole-3-carbaldehyde, undergo various cyclization reactions. One-pot multi-component reactions involving 3-cyanoacetyl indoles, aromatic aldehydes, and malononitrile can yield polysubstituted indol-3-yl substituted pyran derivatives. rsc.org Similarly, reaction with dialkyl acetylenedicarboxylates and isocyanides can lead to highly functionalized 6-(indol-3-yl)-4H-pyrans. rsc.org

Furthermore, condensation reactions of indole-3-carboxaldehyde derivatives with various reagents can produce a range of heterocyclic systems. For instance, reaction with pyrimidine (B1678525) derivatives can lead to pyrido[2,3-d]pyrimidine (B1209978) indole derivatives. rsc.org Cyclization of thiazoline (B8809763) derivatives, synthesized from indole-3-carboxaldehyde, can afford 1,3-thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives. scirp.org

The following table provides examples of heterocyclic systems synthesized from indole-3-carbaldehyde or its derivatives:

Starting Material DerivativeReagentsResulting Heterocyclic System
3-Cyanoacetyl indole, Aromatic aldehyde, MalononitrilePiperidinePolysubstituted indol-3-yl pyran rsc.org
3-Indolyl-3-oxopropanenitriles, Dialkyl acetylenedicarboxylates, Isocyanides-Highly functionalized 6-(indol-3-yl)-4H-pyrans rsc.org
Indole-3-carboxaldehyde, 2,6-Diaminopyrimidine-4(3H)-one, Aromatic aldehydesAcetic acidPyrido[2,3-d]pyrimidine indoles rsc.org
Thiazoline derivative (from Indole-3-carboxaldehyde)Acetic anhydride1,3-Thiazolo[4,5-d]pyrimidin-7(6H)-one scirp.org
Indole-3-carboxaldehyde, Phenacyl bromide, ThioureaAcetic acidN-[1H-indol-3-ylmethylene]-1,3-thiazol-2-amine scirp.org

These examples highlight the utility of the formyl group in constructing complex molecular architectures, significantly expanding the chemical space accessible from the this compound scaffold.

Mechanistic Insights and Computational Approaches in the Study of 2 3 Formyl 1h Indol 1 Yl Acetamide Derivatives

Elucidation of Reaction Mechanisms in Derivative Synthesis

The synthesis of derivatives based on the 2-(3-formyl-1H-indol-1-yl)acetamide scaffold involves a variety of reaction mechanisms, often tailored to produce specific structural motifs with desired biological activities. One prominent approach is the condensation reaction between indole-3-aldehydes and various nucleophiles. For instance, the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives proceeds through the condensation of an indole-3-carboxaldehyde (B46971) with an anthranilamide. nih.gov The mechanism is sensitive to reaction conditions; the use of certain acidic catalysts can lead to side reactions, whereas employing initiators like aluminum oxide (Al₂O₃) can favor the formation of a dihydroquinazolinone intermediate. nih.gov

Another key mechanistic pathway involves cascade reactions. An efficient Brønsted acid-mediated cascade process has been developed for the synthesis of 2-(1H-indol-2-yl)acetamides, which are structural isomers of the core compound's derivatives. nih.gov This process involves the cyclization of β-ketonitriles into 2-aminofurans, which then undergo recyclization to form the final indole (B1671886) acetamide (B32628) product. nih.gov For other derivatives, such as glyoxylamides, the mechanism involves the nucleophilic ring-opening of N-acetylisatins by indole-bearing hydrazides, which attacks the C2 carbon of the isatin (B1672199) ring to yield the final amide product. nih.gov These examples highlight how a deep understanding of reaction mechanisms allows for the targeted synthesis of a diverse library of indole-based compounds.

Computational Chemistry Methodologies Applied to Derivative Structures

Computational chemistry provides indispensable tools for understanding the structural and electronic properties of this compound derivatives. Density Functional Theory (DFT) is a widely used method to investigate these properties. nih.gov For instance, DFT studies on related indazole derivatives have been used to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Another powerful computational tool is the Molecular Electrostatic Potential (MEP) analysis. nih.gov MEP maps illustrate the electron distribution across a molecule, identifying positive, negative, and neutral electrostatic potential regions. nih.gov These maps are crucial for predicting sites susceptible to electrophilic and nucleophilic attack, thereby clarifying the molecule's reactive behavior. nih.gov For conformational analysis, which is vital for understanding the stereochemistry of these often-flexible molecules, semi-empirical methods like AM1 have been employed to determine the most stable conformers of related heterocyclic structures. arxiv.org

Molecular Docking Investigations of Ligand-Receptor Interactions for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. This method is instrumental in drug discovery and has been applied extensively to derivatives of indole acetamides.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. In studies of novel indazole derivatives, docking outcomes were ranked based on these binding energy values to identify the most promising compounds for further investigation. nih.gov Similarly, docking studies on ursolic acid derivatives with amino acid substitutions were used to predict their potential as anticancer agents by assessing their fit within the target estrogen receptor. mdpi.com

Interactive Table: Example of Binding Affinity Predictions for Indole Derivatives

Compound Target Protein Predicted Binding Energy (kcal/mol)
Derivative 8v Renal Cancer Target (PDB: 6FEW) -8.5
Derivative 8w Renal Cancer Target (PDB: 6FEW) -8.7
Derivative 8y Renal Cancer Target (PDB: 6FEW) -8.9

Note: Data is modeled after findings for indazole derivatives, illustrating the application of the methodology. nih.gov

Beyond just predicting affinity, molecular docking provides detailed insights into the conformation of the ligand within the protein's active site. The analysis reveals how the ligand adapts its three-dimensional shape to fit the binding pocket. arxiv.org Advanced techniques like Induced-Fit Docking (IFD) are particularly useful as they account for the flexibility of the protein's active site. mdpi.com IFD simulations explore structural changes in the protein as the ligand binds, allowing for the minimization of both the ligand and the binding site residues together. mdpi.com This provides a more realistic model of the interaction and allows for the comparison of the docked ligand's conformation (pose) with that of known inhibitors. mdpi.com

A critical aspect of molecular docking is the identification of specific amino acid residues within the receptor's active site that interact with the ligand. mdpi.com These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to molecular recognition and binding. Docking studies on quinolone-3-carboxamide derivatives, for example, have shown how these molecules occupy the PI3Kα binding site and engage with key residues. mdpi.com Similarly, phylogenetic and protein structural analyses have been used to identify key amino acid residues that determine the functional specificity of enzymes. nih.gov The discovery of these key interactions is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.gov

Interactive Table: Key Interacting Residues for a Sample Indole Derivative

Interacting Residue Interaction Type
LYS122 Hydrogen Bond
VAL130 Hydrophobic Interaction
PHE278 π-π Stacking
ASP290 Hydrogen Bond

Note: This table is a representative example of the type of data generated from molecular docking studies.

Structure-Activity Relationship (SAR) Studies via Computational and Synthetic Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. These studies are a cornerstone of medicinal chemistry, combining synthetic modifications with biological testing and computational analysis. For indole-based compounds, SAR studies have been instrumental in optimizing lead compounds for various therapeutic targets. nih.govnih.gov

In the development of HIV-1 fusion inhibitors, SAR studies on indole-containing compounds defined the importance of molecular shape and contact surface area. nih.gov Researchers synthesized and evaluated derivatives with different linkages between the indole rings, finding that specific connections were crucial for high binding affinity and biological activity. nih.gov Similarly, SAR studies on indole derivatives as potential anti-inflammatory agents have identified compounds with activity comparable to standard drugs like indomethacin. researchgate.net These studies often involve the systematic modification of different parts of the molecule—such as adding or changing substituent groups on the indole ring or the acetamide side chain—and then assessing the impact on activity. This iterative process of synthesis and testing, guided by computational models, provides deep insight into the structural requirements for potent biological activity. nih.govresearchgate.net

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

While specific experimental spectra for 2-(3-formyl-1H-indol-1-yl)acetamide are not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar indole (B1671886) and acetamide (B32628) derivatives. znaturforsch.comnih.govmdpi.com For instance, studies on N-substituted acetamides and various indole alkaloids provide a strong basis for assigning the proton and carbon signals. znaturforsch.commdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons of the indole ring, the formyl group, and the acetamide side chain. The aromatic protons on the indole ring would typically appear in the downfield region (δ 7.0-8.5 ppm). The formyl proton (CHO) is expected to be a singlet at a significantly downfield shift (around δ 9.0-10.0 ppm) due to the deshielding effect of the carbonyl group. The methylene (B1212753) protons (-CH₂-) of the acetamide group would likely appear as a singlet around δ 4.5-5.5 ppm. The amide protons (-NH₂) would present as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data. The carbonyl carbons of the formyl and acetamide groups are expected at the most downfield positions (δ 160-190 ppm). The carbons of the indole ring would resonate in the aromatic region (δ 100-140 ppm). The methylene carbon of the acetamide side chain would appear in the aliphatic region (around δ 40-50 ppm).

Expected ¹H and ¹³C NMR Data for this compound

Atom TypeExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Indole Aromatic Protons7.0 - 8.5100 - 140
Formyl Proton (CHO)9.0 - 10.0~185 - 195
Acetamide Methylene Protons (CH₂)4.5 - 5.5~40 - 50
Acetamide Amide Protons (NH₂)Broad singletN/A
Acetamide Carbonyl Carbon (C=O)N/A~165 - 175

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀N₂O₂), the expected monoisotopic mass is approximately 202.07 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 202. Subsequent fragmentation would likely involve the loss of the acetamide side chain or the formyl group, leading to characteristic fragment ions. For example, fragmentation of related indole acetamides often shows a primary peak corresponding to the stable indole moiety. mpg.denih.gov Predicted collision cross-section values for adducts like [M+H]⁺ and [M+Na]⁺ can also be calculated to aid in identification. uni.lu

Predicted Mass Spectrometry Data for this compound

Data PointExpected Value
Molecular FormulaC₁₁H₁₀N₂O₂
Monoisotopic Mass202.0742 g/mol
Molecular Ion Peak [M]⁺m/z 202
Predicted [M+H]⁺ Adductm/z 203.0815

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-H bonds.

Based on data from similar structures, the following peaks can be anticipated nih.gov:

N-H stretching: A broad peak around 3200-3400 cm⁻¹ corresponding to the amide N-H bonds.

C-H stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would be just below 3000 cm⁻¹.

C=O stretching: Two distinct, strong absorption peaks are expected in the carbonyl region (1650-1750 cm⁻¹). One corresponds to the amide carbonyl and the other to the aldehyde (formyl) carbonyl.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

N-H bending: Amide N-H bending vibrations would typically be observed around 1600-1650 cm⁻¹.

Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Amide N-H Stretch3200 - 3400Medium-Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2950Medium
Formyl C=O Stretch~1680 - 1700Strong
Amide C=O Stretch~1650 - 1680Strong
Aromatic C=C Stretch1450 - 1600Medium

Elemental Analysis (CHNS)

Elemental analysis determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This technique is fundamental for confirming the empirical formula of a newly synthesized compound. For this compound (C₁₁H₁₀N₂O₂), the theoretical elemental composition can be calculated from its molecular weight (202.21 g/mol ). Experimental values for a pure sample should closely match these theoretical percentages. mdpi.comnih.gov

Theoretical Elemental Composition of this compound

ElementTheoretical Percentage (%)
Carbon (C)65.34
Hydrogen (H)4.98
Nitrogen (N)13.85
Oxygen (O)15.82
Sulfur (S)0.00

X-ray Diffraction (XRD) for Solid-State Structure

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a solid compound, including bond lengths, bond angles, and crystal packing. While the crystal structure of this compound is not publicly available, the analysis of related indole derivatives provides insight into the type of data obtained. mdpi.comresearchgate.netmdpi.com

For example, the analysis of a related compound, 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide, revealed a triclinic crystal system with a P-1 space group. researchgate.net Such an analysis for this compound would confirm the planarity of the indole ring, the E/Z configuration of the formyl group, and the conformation of the acetamide side chain. It would also reveal intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.net

Chromatographic Methods (TLC, GC-MS) for Reaction Monitoring and Purity

Chromatographic techniques are indispensable for monitoring the progress of a chemical reaction and assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to follow the conversion of reactants to products. mdpi.com A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. The separation of spots, visualized under UV light or with a staining agent, indicates the presence of starting materials, intermediates, and the desired product. The relative retention factor (Rf) values help in identifying the components.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov The sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer for identification. This method is highly effective for verifying the purity of this compound and identifying any volatile impurities.

Surface and Porosity Analysis (BET, SEM) for Composite Materials

Brunauer-Emmett-Teller (BET) analysis and Scanning Electron Microscopy (SEM) are techniques primarily used to characterize the surface area, porosity, and morphology of solid materials. These methods are not typically applied to a pure, crystalline small molecule like this compound itself.

However, if this compound were incorporated into a composite material, for instance, as a functionalizing agent on a porous support or within a polymer matrix, these techniques would become highly relevant.

BET analysis would be used to measure the specific surface area and pore size distribution of the composite, which is crucial for applications in catalysis or separation.

SEM would provide high-resolution images of the composite's surface morphology, showing how the indole-acetamide compound is distributed and whether it alters the structure of the host material.

Currently, there is no published research detailing the use of this compound in such composite materials.

Zeta-potential Measurements for Surface Charge Characterization

Zeta-potential is a critical parameter for characterizing the surface charge of particles dispersed in a liquid. It provides insight into the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. This measurement is not of the surface charge of the molecule itself in a vacuum, but rather the potential at the slipping plane of the diffuse layer of ions surrounding a charged particle in a solution. A high magnitude zeta-potential (either positive or negative) is indicative of a stable system, where the particles are likely to resist aggregation. Conversely, a low zeta-potential suggests a less stable system that is prone to coagulation or flocculation.

Based on these principles, a hypothetical set of zeta-potential measurements for a dispersion of this compound at various pH values could be expected to follow a trend. The following interactive table illustrates plausible zeta-potential values for this compound as a function of pH. This data is illustrative and intended to demonstrate the expected behavior based on the known properties of similar chemical structures.

Hypothetical Zeta-Potential of this compound at Different pH Values

pH Zeta-Potential (mV) Interpretation
3.0 +25.3 ± 1.2 High positive charge, likely due to protonation of nitrogen atoms. Indicates good colloidal stability.
5.0 +15.1 ± 0.8 Moderate positive charge. Stability is reduced compared to lower pH.
7.0 -5.2 ± 0.5 Near the isoelectric point. Minimal charge, leading to a high tendency for aggregation.
9.0 -22.7 ± 1.1 Moderate negative charge, likely due to deprotonation of acidic protons. Indicates good colloidal stability.
11.0 -35.8 ± 1.5 High negative charge, suggesting significant deprotonation. Indicates excellent colloidal stability.

The isoelectric point (IEP), the pH at which the zeta-potential is zero, would be a key characteristic determined from such a study. At the IEP, the colloidal system is least stable. For this compound, the presence of both potentially acidic and basic centers suggests that it would possess an IEP.

Research Directions and Biological Potential Explored Via Derivatives of 2 3 Formyl 1h Indol 1 Yl Acetamide

Investigation of Antimicrobial Activities (Bacterial and Fungal)

Derivatives based on the indole-acetamide structure have been a fertile ground for the discovery of new antimicrobial agents, addressing the critical challenge of multidrug-resistant pathogens. Research has shown that introducing various heterocyclic moieties, such as 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide, to the indole (B1671886) framework can yield compounds with significant antibacterial and antifungal properties.

Studies on indole derivatives linked with triazole have demonstrated excellent antifungal activities, particularly against Candida albicans and the often multidrug-resistant Candida krusei, with low minimum inhibitory concentration (MIC) values. nih.gov For instance, certain indole-thiadiazole and indole-triazole derivatives have shown activity against Methicillin-resistant Staphylococcus aureus (MRSA) that is more effective than the standard antibiotic ciprofloxacin (B1669076). nih.gov The mechanism for some of these compounds is thought to involve the inhibition of the NorA efflux pump, a key contributor to antibiotic resistance in Staphylococcus aureus. nih.gov

Further research into acetamide (B32628) derivatives of 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one showed good antimicrobial activity against a panel of bacteria including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungi like Candida albicans and Aspergillus niger. nih.gov Similarly, the synthesis of 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives has produced compounds with promising activity against various pathogenic microorganisms. researchgate.net One of the most active compounds identified in a series was 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide. researchgate.net The exploration of hybrid molecules, such as those combining 2-mercaptobenzothiazole (B37678) with aryl amines via an acetamide linker, has also yielded compounds with significant antibacterial and antibiofilm potential, comparable to levofloxacin. molport.com

Table 1: Antimicrobial Activity of Selected Indole Derivatives

Compound Type Target Organism(s) Key Findings
Indole-thiadiazole/triazole hybrids MRSA, C. albicans, C. krusei Demonstrated activity more potent than ciprofloxacin against MRSA. nih.gov
3,4-dihydropyrazino[1,2-a]indol-1(2H)-one acetamides E. coli, S. aureus, C. albicans Showed broad-spectrum antibacterial and antifungal activity. nih.gov
2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamides Pathogenic bacteria and fungi Exhibited promising antibacterial and antifungal activities. researchgate.net
2-Mercaptobenzothiazole-acetamide hybrids Gram-positive and Gram-negative bacteria Displayed significant antibacterial and antibiofilm activity. molport.com

Studies on Antiprotozoal and Antiamoebic Efficacy

The structural versatility of the indole scaffold has been leveraged to develop agents against various protozoan parasites, which cause widespread diseases like malaria, leishmaniasis, and amoebiasis. While research on 2-(3-formyl-1H-indol-1-yl)acetamide itself is specific, related indole derivatives have shown significant promise in this area.

For amoebiasis, caused by Entamoeba histolytica, derivatives of indole-3-carboxaldehyde (B46971), a close structural relative of the title compound, have been investigated. A series of indole-3-carboxaldehyde thiosemicarbazones and their palladium(II) complexes were synthesized and evaluated. jscimedcentral.com The study found that several of the palladium complexes exhibited more potent antiamoebic activity than the reference drug metronidazole, with IC50 values as low as 1.81 μM. jscimedcentral.com This suggests that the indole-3-aldehyde moiety is a viable pharmacophore for antiamoebic drug design. Another study focused on nitroimidazole-indole conjugates, which showed strong inhibitory activities against E. histolytica. nih.gov

In the broader context of antiprotozoal activity, indole-based compounds have been explored as treatments for malaria, leishmaniasis, and trypanosomiasis. nih.govnih.gov Indole alkaloids and their synthetic analogues have demonstrated activity against chloroquine-resistant Plasmodium strains. acs.org For instance, N-acetamide indole derivatives have been identified as a novel antimalarial scaffold targeting the P. falciparum protein PfATP4. mdpi.com Similarly, indole-2-carboxamide derivatives have shown promising antileishmanial activity against Leishmania donovani. rsc.org The association of the indole ring with other heterocyclic systems, like β-lactams, has also yielded compounds with potent activity against L. major promastigotes. nih.gov

Exploration of Anticancer Properties and Tubulin Polymerization Inhibition

A significant area of research for indole derivatives has been in oncology, where they have emerged as a privileged scaffold for the development of anticancer agents. jscimedcentral.comnih.gov A primary mechanism through which many indole compounds exert their cytotoxic effects is the inhibition of tubulin polymerization. jscimedcentral.comnih.gov Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis in cancer cells.

Derivatives of this compound have been designed as tubulin polymerization inhibitors, often drawing inspiration from known colchicine (B1669291) binding site inhibitors. mdpi.comresearchgate.net For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized and evaluated against HeLa, MCF-7, and HT-29 cancer cell lines. mdpi.com One promising compound from this series, 7d, displayed potent antiproliferative activities with IC50 values of 0.52 μM (HeLa), 0.34 μM (MCF-7), and 0.86 μM (HT-29), and was shown to inhibit tubulin polymerization with an IC50 of 7.70 μM. mdpi.com

Arylthioindoles (ATIs) lacking the typical ester group have also been developed as potent inhibitors of tubulin polymerization and cancer cell growth, with activities comparable to colchicine. researchgate.net Furthermore, novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have shown potent anti-proliferative activity against various human cancer cell lines, inducing apoptosis through caspase-dependent pathways. rsc.org

Table 2: Anticancer Activity of Selected Indole Derivatives

Derivative Class Cancer Cell Line(s) IC50 Values Mechanism of Action
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 7d) HeLa, MCF-7, HT-29 0.52 μM, 0.34 μM, 0.86 μM Tubulin Polymerization Inhibition (IC50 = 7.70 μM). mdpi.com
Arylthioindole (Compound 10) MCF-7 34 nM Tubulin Polymerization Inhibition (IC50 = 2.6 μM). researchgate.net
2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (Compound 5r) HepG2 10.56 ± 1.14 μΜ Caspase-8-dependent apoptosis. rsc.org
Furanyl/Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide (Compound 6i) COLO 205, SK-MEL-5 71 nM, 75 nM Microtubule-destabilizing effect. scbt.com

Research into Anti-inflammatory Mechanisms

Indole derivatives, including the well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, have a long history in the treatment of inflammation. mdpi.com Modern research continues to explore new indole-based compounds for their ability to modulate key inflammatory pathways, such as those involving nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2). mdpi.com

Molecular hybridization strategies have been employed to create potent anti-inflammatory agents. For example, combining an indole ring with an imidazole[2,1-b]thiazole moiety has yielded derivatives that effectively inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like nitric oxide (NO), IL-6, and TNF-α in RAW264.7 cells. rsc.orgacs.org Similarly, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and showed significant anti-inflammatory activity in carrageenan-induced paw edema models. mdpi.com One compound from this series, S3, was found to selectively inhibit COX-2 expression, suggesting a gastric-sparing profile. mdpi.com

The introduction of an indole ring to other bioactive molecules, like ursolic acid, has also been shown to enhance anti-inflammatory potential. nih.gov Indole derivatives of ursolic acid significantly reduced the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators (iNOS, COX-2) in LPS-stimulated macrophages. nih.gov

Evaluation of Antioxidant Capacity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in numerous diseases. Indole derivatives, particularly those with an acetamide side chain, have been investigated for their ability to counteract this process.

A study focused on synthesizing novel N-(substituted phenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, which are structurally related to the title compound, and evaluating their antioxidant activity. mdpi.comifmo.ru The results from both ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assays showed that many of the compounds exhibited considerable antioxidant activity, with values close to standard antioxidants. mdpi.comifmo.ru Compounds with halogen substitutions on the phenyl ring (compounds 3j, 3a, and 3k) were found to be particularly potent. mdpi.comifmo.ru

Another study evaluated a series of indole-3-acetamide (B105759) derivatives and found them to have good antioxidant potential, effectively scavenging both DPPH and ABTS radicals. scilit.com Research on indole-2-carboxamide and 3-acetamide derivatives also identified compounds with significant antioxidant effects. rsc.org Specifically, N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide was found to be a potent inhibitor of DPPH. rsc.org

Modulation of Viral Transcription Pathways (e.g., HIV-1 Tat-mediated inhibition)

The indole scaffold is present in several anti-HIV agents, and research has expanded to explore its potential to inhibit various stages of the viral life cycle. A particularly promising target is the Tat-mediated transcription of the HIV-1 genome, a process essential for viral replication. acs.org

Derivatives of this compound have been specifically designed to interfere with this pathway. A high-throughput screen identified a 1,3,4-oxadiazole (B1194373) scaffold as an inhibitor of Tat and HIV-1 infection, leading to the synthesis of 1,3,4-oxadiazole derivatives containing indole and acetamide moieties. acs.org Two of these derivatives, compounds 9 and 13, showed potent inhibitory effects on HIV-1 infectivity with half-maximal effective concentrations (EC50) of 0.17 µM and 0.24 µM, respectively. acs.org Mode-of-action studies confirmed that these compounds specifically interfere with the viral transcription step by inhibiting the ejection of histone H3 from the long-terminal repeat (LTR) promoter, a key event in Tat-regulated gene expression. acs.org

Other research has identified 3-oxindole derivatives as small molecule inhibitors of HIV-1 that target Tat-mediated viral transcription, further highlighting the potential of indole-related structures to function as a new class of anti-HIV-1 agents. nih.gov

Development as Sorbents for Environmental Applications (e.g., Uranyl Ion Removal)

Beyond pharmacology, the unique electronic properties of the indole ring have been harnessed for environmental applications. Indole-based polymers have been developed as effective sorbents for the removal of heavy metal ions from water, a critical issue in environmental remediation.

While specific studies on this compound for this purpose are not prominent, related indole-based materials have shown great promise. A novel aerogel created by the condensation of 4-hydroxyindole (B18505) and formaldehyde (B43269) demonstrated enormous capacity for removing heavy metals like Ni2+, Cu2+, Cr3+, and Zn2+ from water. The removal mechanism leverages the synergistic effects of complexation by the hydroxyl group and cation–π interactions with the electron-rich indole ring.

Similarly, a conjugated microporous polymer (PTIA) composed of three coplanar indole units was synthesized and showed remarkable efficiency in heavy metal adsorption. nih.gov The highly electron-rich π-system of the conjugated indoles facilitates strong double cation–π interactions, allowing for rapid and high-capacity binding of metal ions. nih.gov Furthermore, polyindole-based nanocomposites, such as those incorporating ZnO/MgO, have been developed as adsorbents for the removal of lead (Pb(II)) ions from industrial effluents. mdpi.com The polyfunctional amino and imino groups within the polyindole structure effectively adsorb heavy metal ions. mdpi.com These studies establish a strong precedent for the potential development of sorbents derived from functionalized indoles for the removal of various heavy metals, including uranyl ions.

Contribution to the Broad Field of Medicinal Chemistry and Drug Discovery

The exploration of derivatives of this compound has made a noteworthy contribution to medicinal chemistry and drug discovery by providing a rich scaffold for the generation of diverse molecular libraries with a wide spectrum of biological activities. The inherent reactivity of the formyl group at the C-3 position and the acetamide moiety at the N-1 position allows for a multitude of chemical modifications, leading to compounds with tailored pharmacological profiles. researchgate.netnih.gov This versatility has established the indole-3-carboxaldehyde framework as a promising starting point for the design of new therapeutic agents. researchgate.netnih.gov

The significance of this class of compounds lies in their ability to interact with various biological targets, which has been demonstrated through the synthesis and evaluation of numerous derivatives. Researchers have successfully developed potent anticancer, antimicrobial, antioxidant, and anticonvulsant agents by modifying the core structure of this compound. nih.govnih.govbohrium.comjapsonline.com The structural modifications often involve condensation reactions of the aldehyde group to form Schiff bases or other heterocyclic systems, as well as substitutions on the acetamide group and the indole ring. researchgate.netnih.gov

The body of research surrounding these derivatives has provided valuable insights into structure-activity relationships (SAR). For instance, studies on anticancer derivatives have shown that specific substitutions on the N-phenyl ring of related acetamide structures can significantly influence their cytotoxic efficacy against various cancer cell lines. scispace.comindexacademicdocs.org Similarly, the antioxidant potential of these compounds has been linked to the presence of specific functional groups that can effectively scavenge free radicals. bohrium.com

Furthermore, the investigation of this compound derivatives has contributed to the development of new synthetic methodologies. The need to create diverse libraries of these compounds has spurred innovation in organic synthesis, leading to more efficient and versatile routes for the preparation of functionalized indole derivatives. semanticscholar.org

In essence, the study of this compound and its analogues has expanded the chemical space for drug discovery, providing a foundation for the development of novel therapeutic agents with diverse pharmacological activities. The ongoing research in this area continues to uncover new biological targets and therapeutic applications, underscoring the enduring importance of the indole scaffold in medicinal chemistry.

The following tables summarize the biological activities of various derivatives of the core scaffold, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of Indole Acetamide Derivatives

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
5f N-phenyl-2-(2-adamantan-1H-indol-3-yl)-2-oxoacetamideHela17.65 ± 1.54 nih.gov
5r N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamideHepG210.56 ± 1.14 nih.gov
7d N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamideMCF-70.34 rsc.org
7d N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamideHeLa0.52 rsc.org
7d N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamideHT-290.86 rsc.org
5t 3,4,5-trimethoxy-N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazideREH<0.1 researchgate.net
4b (3-Cl) 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamideMCF7- nih.gov
4c (4-Cl) 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamideMCF7- nih.gov

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundDerivative TypeMicroorganismMIC (µg/mL)Reference
Indole-linked triazole derivativeIndole-linked triazoleCandida albicansLow MIC values nih.gov
Indole-linked triazole derivativeIndole-linked triazoleCandida kruseiLow MIC values nih.gov
4e 2-(substituted)-3,4-dihydropyrazino[1,2-a]indol-1(2H)-oneE. coli- researchgate.net
12b acetamide 3,4-dihydropyrazino[1,2-a]indol-1(2H)-oneE. coli- researchgate.net
2i 2-mercaptobenzothiazole acetamide derivative-Significant activity nih.gov

Table 3: Antioxidant Activity of Indole Acetamide Derivatives

CompoundDerivative TypeAntioxidant AssayActivityReference
3j N-(substituted phenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamideDPPH & FRAPRemarkable activity bohrium.com
3a N-(substituted phenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamideDPPH & FRAPRemarkable activity bohrium.com
3k N-(substituted phenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamideDPPH & FRAPRemarkable activity bohrium.com
Indole-3-acetamides (1-24) Indole-3-acetamideDPPH & ABTSGood antioxidant potential nih.gov

Table 4: Anticonvulsant Activity of Acetamide Derivatives

CompoundDerivative TypeAnticonvulsant TestActivityReference
12 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dioneMESEffective at 30 mg/kg (i.p.) nih.gov
19 N-phenyl-2-(4-phenylpiperazin-1-yl)acetamideMESProtective at 100 mg/kg and 300 mg/kg nih.gov
5.5 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamidePTZ-induced seizuresHighest activity in series japsonline.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-formyl-1H-indol-1-yl)acetamide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via condensation of 1H-indole carbaldehyde oxime with 2-chloroacetamide derivatives under reflux conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (60–80°C), and catalyst use (e.g., pyridine for acetylation). Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions .
  • Characterization : FT-IR (C=O stretch at ~1650 cm⁻¹), ¹H-NMR (formyl proton at δ ~9.8–10.0 ppm), and mass spectrometry (M⁺ peak at m/z ~243) are essential for structural confirmation .

Q. How can researchers validate the antioxidant activity of this compound derivatives?

  • Experimental Design : Use in vitro assays like DPPH (radical scavenging) and FRAP (ferric reducing power) with ascorbic acid or Trolox as standards. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Statistical validation via one-way ANOVA (p < 0.05) ensures reproducibility .
  • Key Findings : Halogen-substituted derivatives (e.g., 3j, 3a) show enhanced activity due to electron-withdrawing effects on the phenyl ring, improving radical stabilization .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, methoxy groups) impact the compound’s bioactivity and conformational stability?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents at the phenyl ring increase antioxidant potency by enhancing resonance stabilization of radicals .
  • Conformational Analysis : DFT-based geometric optimization reveals that the formyl group at the indole 3-position adopts a planar orientation, minimizing steric hindrance and maximizing π-π stacking with biological targets .
    • Data Contradictions : Some derivatives show higher FRAP activity than DPPH, possibly due to differential redox mechanisms. Multi-assay validation is recommended .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to antioxidant enzymes like SOD or catalase. Focus on hydrogen bonding with the acetamide moiety and hydrophobic interactions with the indole ring .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (LogBB = -0.5) and CYP450 inhibition risk, guiding toxicity studies .
    • Validation : Compare computational results with experimental IC₅₀ values and kinetic assays (e.g., Lineweaver-Burk plots for enzyme inhibition) .

Q. How can researchers resolve discrepancies in antioxidant activity data across different assay conditions?

  • Troubleshooting :

  • pH Sensitivity : DPPH activity may decline in alkaline conditions due to deprotonation of the indole NH group. Buffer selection (pH 6–7) is critical .
  • Interference Controls : Exclude false positives by testing the compound’s absorbance in assay-specific wavelengths (e.g., 517 nm for DPPH) .
    • Advanced Statistics : Multivariate analysis (e.g., PCA) can identify assay-specific variables (e.g., solvent polarity, incubation time) contributing to data variability .

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Feasible Synthetic Routes

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2-(3-formyl-1H-indol-1-yl)acetamide
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Reactant of Route 2
2-(3-formyl-1H-indol-1-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.